molecular formula C15H18 B13768571 2-Methyl-6-(1-methylpropyl)naphthalene CAS No. 56564-72-8

2-Methyl-6-(1-methylpropyl)naphthalene

Cat. No.: B13768571
CAS No.: 56564-72-8
M. Wt: 198.30 g/mol
InChI Key: HFMRLGGSKFTVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(1-methylpropyl)naphthalene is an organic compound with the molecular formula C15H18 It is a derivative of naphthalene, characterized by the presence of a methyl group at the second position and a 1-methylpropyl group at the sixth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-methylpropyl)naphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-methylnaphthalene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of modified zeolite molecular sieves as catalysts. These catalysts enhance the selectivity and yield of the desired product while minimizing the formation of by-products. The reaction conditions are optimized to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated naphthalenes

Scientific Research Applications

2-Methyl-6-(1-methylpropyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-methylpropyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound may undergo electrophilic substitution, where the electron-rich naphthalene ring reacts with electrophiles. The presence of substituents on the naphthalene ring can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-propylnaphthalene
  • 2-Methyl-6-propionylnaphthalene
  • 2-Methyl-6-butyrylnaphthalene

Uniqueness

2-Methyl-6-(1-methylpropyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

CAS No.

56564-72-8

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

2-butan-2-yl-6-methylnaphthalene

InChI

InChI=1S/C15H18/c1-4-12(3)13-7-8-14-9-11(2)5-6-15(14)10-13/h5-10,12H,4H2,1-3H3

InChI Key

HFMRLGGSKFTVHE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)C=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.